molecular formula C27H19ClN2O3S B11085644 (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11085644
M. Wt: 487.0 g/mol
InChI Key: YYPCGYXBAZNAJO-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that features a quinoline core substituted with a 4-chlorophenylsulfanyl group and an ethoxy group. This compound also contains an oxazole ring fused with a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The 4-chlorophenylsulfanyl and ethoxy groups are introduced through nucleophilic substitution reactions.

    Formation of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Final Coupling: The final step involves the coupling of the quinoline and oxazole moieties under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted quinoline or oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The quinoline and oxazole moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one lies in its specific substitution pattern and the combination of the quinoline and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H19ClN2O3S

Molecular Weight

487.0 g/mol

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanyl-6-ethoxyquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H19ClN2O3S/c1-2-32-21-10-13-23-18(15-21)14-19(26(30-23)34-22-11-8-20(28)9-12-22)16-24-27(31)33-25(29-24)17-6-4-3-5-7-17/h3-16H,2H2,1H3/b24-16+

InChI Key

YYPCGYXBAZNAJO-LFVJCYFKSA-N

Isomeric SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=C4C(=O)OC(=N4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.